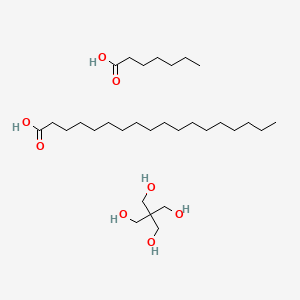
2,2-Bis(hydroxymethyl)propane-1,3-diol;heptanoic acid;octadecanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Bis(hydroxymethyl)propane-1,3-diol;heptanoic acid;octadecanoic acid is a complex compound that combines three distinct chemical entities: 2,2-Bis(hydroxymethyl)propane-1,3-diol, heptanoic acid, and octadecanoic acid. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(hydroxymethyl)propane-1,3-diol typically involves the reaction of formaldehyde and acetaldehyde in the presence of an alkaline catalyst at temperatures ranging from 40 to 70°C. The reaction is followed by neutralization with acetic acid and subsequent distillation to remove excess formaldehyde .
Heptanoic acid and octadecanoic acid can be esterified with 2,2-Bis(hydroxymethyl)propane-1,3-diol to form the final compound. The esterification process involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction of the raw materials. The final product is purified through distillation and crystallization techniques to achieve the desired purity.
化学反応の分析
Types of Reactions
2,2-Bis(hydroxymethyl)propane-1,3-diol;heptanoic acid;octadecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in 2,2-Bis(hydroxymethyl)propane-1,3-diol can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups in heptanoic acid and octadecanoic acid can be reduced to form alcohols.
Esterification: The hydroxyl groups in 2,2-Bis(hydroxymethyl)propane-1,3-diol can react with carboxylic acids to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Esterification: Acid catalysts like sulfuric acid (H2SO4) are used to facilitate esterification reactions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Esterification: Esters of 2,2-Bis(hydroxymethyl)propane-1,3-diol with heptanoic acid and octadecanoic acid.
科学的研究の応用
2,2-Bis(hydroxymethyl)propane-1,3-diol;heptanoic acid;octadecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of polyfunctionalized compounds and polymers.
Biology: Acts as a stabilizer for enzymes and proteins in biochemical assays.
Medicine: Utilized in the formulation of pharmaceuticals and drug delivery systems.
Industry: Employed in the production of flame retardant polymers and heat storage materials.
作用機序
The mechanism of action of 2,2-Bis(hydroxymethyl)propane-1,3-diol;heptanoic acid;octadecanoic acid involves its interaction with molecular targets such as enzymes and proteins. The hydroxyl groups in 2,2-Bis(hydroxymethyl)propane-1,3-diol can form hydrogen bonds with active sites of enzymes, stabilizing their structure and enhancing their activity. The esterified forms of heptanoic acid and octadecanoic acid can interact with lipid membranes, affecting their fluidity and permeability.
類似化合物との比較
Similar Compounds
Pentaerythritol: Similar to 2,2-Bis(hydroxymethyl)propane-1,3-diol, pentaerythritol is used in the synthesis of polyfunctionalized compounds and polymers.
Trimethylolpropane: Another polyol used in the production of resins and coatings.
Neopentyl glycol: Used in the manufacture of polyesters and plasticizers.
Uniqueness
2,2-Bis(hydroxymethyl)propane-1,3-diol;heptanoic acid;octadecanoic acid is unique due to its combination of hydroxyl and carboxylic acid groups, allowing it to participate in a wide range of chemical reactions. Its esterified forms provide additional functionality, making it suitable for diverse applications in various fields.
特性
CAS番号 |
71010-84-9 |
|---|---|
分子式 |
C30H62O8 |
分子量 |
550.8 g/mol |
IUPAC名 |
2,2-bis(hydroxymethyl)propane-1,3-diol;heptanoic acid;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.C7H14O2.C5H12O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7(8)9;6-1-5(2-7,3-8)4-9/h2-17H2,1H3,(H,19,20);2-6H2,1H3,(H,8,9);6-9H,1-4H2 |
InChIキー |
HEQNLZZBNGTGMN-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCC(=O)O.C(C(CO)(CO)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




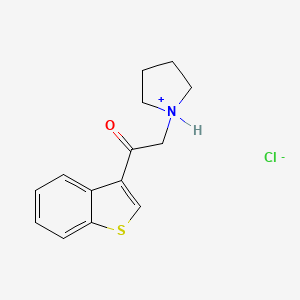

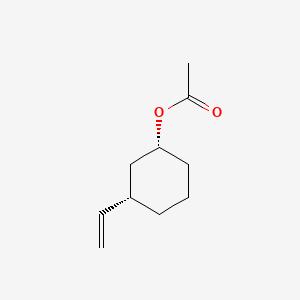
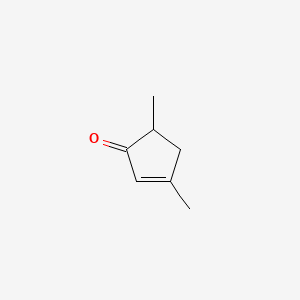
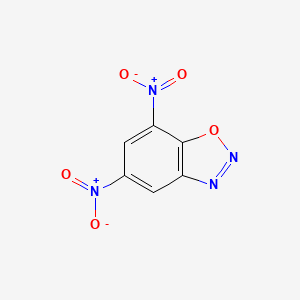
![9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-diphenylphenyl]-3,6-diphenylcarbazole](/img/structure/B13776178.png)
![10-[4-[5-(4-Phenoxazin-10-ylphenyl)-4-phenyl-1,2,4-triazol-3-yl]phenyl]phenoxazine](/img/structure/B13776195.png)

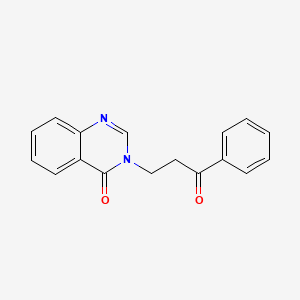

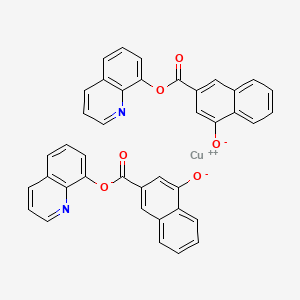
![1-[4-[2-(3,5-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13776229.png)
